1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide 1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1172375-57-3
VCID: VC4402389
InChI: InChI=1S/C17H20N4O4S2/c1-27(24,25)13-4-2-12(3-5-13)19-17-20-14(10-26-17)16(23)21-8-6-11(7-9-21)15(18)22/h2-5,10-11H,6-9H2,1H3,(H2,18,22)(H,19,20)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N
Molecular Formula: C17H20N4O4S2
Molecular Weight: 408.49

1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide

CAS No.: 1172375-57-3

Cat. No.: VC4402389

Molecular Formula: C17H20N4O4S2

Molecular Weight: 408.49

* For research use only. Not for human or veterinary use.

1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide - 1172375-57-3

Specification

CAS No. 1172375-57-3
Molecular Formula C17H20N4O4S2
Molecular Weight 408.49
IUPAC Name 1-[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C17H20N4O4S2/c1-27(24,25)13-4-2-12(3-5-13)19-17-20-14(10-26-17)16(23)21-8-6-11(7-9-21)15(18)22/h2-5,10-11H,6-9H2,1H3,(H2,18,22)(H,19,20)
Standard InChI Key GXDSONJJAATRAO-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide, delineates its composition:

  • A thiazole ring substituted at position 2 with a (4-(methylsulfonyl)phenyl)amino group.

  • A piperidine-4-carboxamide moiety linked via a carbonyl group at the thiazole’s 4-position.

The molecular formula is C₁₇H₁₉N₄O₄S₂, with a molecular weight of 427.49 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₉N₄O₄S₂
Molecular Weight427.49 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Polar Surface Area135 Ų

Structural Insights

The thiazole ring’s electronic properties are influenced by the electron-withdrawing methylsulfonyl group, enhancing its reactivity in nucleophilic substitutions . The piperidine carboxamide introduces conformational rigidity, potentially favoring interactions with biological targets such as enzymes or receptors .

Synthetic Strategies and Reaction Pathways

Key Synthetic Steps

The synthesis likely involves sequential coupling reactions, as evidenced by analogous protocols for thiazole-4-carboxylic acid derivatives :

  • Thiazole Core Formation:

    • Condensation of thiourea with α-bromo ketones to form the thiazole ring.

    • Introduction of the (4-(methylsulfonyl)phenyl)amino group via nucleophilic aromatic substitution.

  • Carboxylic Acid Activation:

    • Conversion of the thiazole-4-carboxylic acid to its acyl chloride using oxalyl chloride or thionyl chloride .

  • Amide Bond Formation:

    • Coupling the acyl chloride with piperidine-4-carboxamide in the presence of a base (e.g., triethylamine) .

Example Reaction Pathway:

Thiazole-4-carboxylic acid+SOCl2Acyl chloridepiperidine-4-carboxamideTarget Compound\text{Thiazole-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{piperidine-4-carboxamide}} \text{Target Compound}

Optimization Challenges

  • Solubility Issues: The methylsulfonyl group improves aqueous solubility compared to non-polar analogs, but the piperidine ring may necessitate polar aprotic solvents (e.g., DMF) during synthesis .

  • Purification: Column chromatography with gradients of ethyl acetate/methanol is commonly employed for isolating similar piperidine-thiazole hybrids .

Pharmacological and Physicochemical Properties

Predicted ADME Profiles

Using computational models analogous to those applied for 2-phenylthiazole-4-carboxylic acid :

ParameterValue
LogP (Partition Coefficient)2.1 (moderate lipophilicity)
Aqueous Solubility~0.05 mg/mL (low)
GI AbsorptionHigh
BBB PermeabilityLow
CYP InhibitionCYP1A2 (potential)

Biological Activity

While direct data on the target compound is limited, structural analogs suggest:

  • Kinase Inhibition: Thiazole derivatives often target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .

  • Anti-inflammatory Effects: Methylsulfonyl groups are prevalent in COX-2 inhibitors, hinting at potential NSAID-like activity .

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